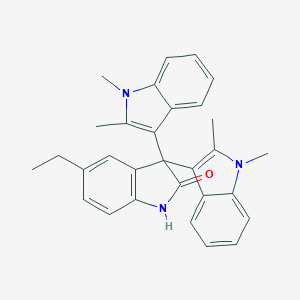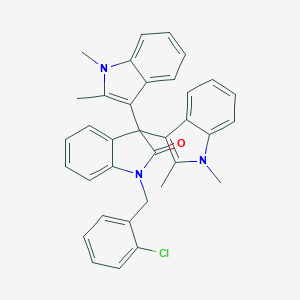![molecular formula C31H35N3 B307480 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline, also known as DMEA, is a chemical compound that has been widely used in scientific research. It belongs to the family of bis-indole derivatives and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in various scientific research applications, such as cancer research, neuroprotection, and photodynamic therapy. In cancer research, 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in photodynamic therapy to selectively target cancer cells and induce cell death.
Mecanismo De Acción
The mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is not fully understood, but it has been suggested that it acts as a DNA intercalator and disrupts the DNA replication process. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been shown to induce the production of reactive oxygen species (ROS), which can lead to cell death.
Biochemical and Physiological Effects
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been found to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has been shown to reduce the production of ROS and inhibit the activity of inflammatory cytokines. 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. One direction is to optimize the synthesis method to improve the yield and purity of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. Another direction is to investigate the mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in more detail, particularly its interaction with DNA and topoisomerase II. Additionally, further studies are needed to evaluate the safety and efficacy of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in preclinical and clinical trials for cancer therapy.
Métodos De Síntesis
The synthesis of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline involves the reaction of 4-nitro-N,N-diethylaniline with 1,2-dimethylindole in the presence of a reducing agent such as iron powder. The nitro group of 4-nitro-N,N-diethylaniline is reduced to an amino group, which then reacts with 1,2-dimethylindole to form 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. The synthesis method has been optimized to improve the yield and purity of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline.
Propiedades
Nombre del producto |
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline |
|---|---|
Fórmula molecular |
C31H35N3 |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
4-[bis(1,2-dimethylindol-3-yl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C31H35N3/c1-7-34(8-2)24-19-17-23(18-20-24)31(29-21(3)32(5)27-15-11-9-13-25(27)29)30-22(4)33(6)28-16-12-10-14-26(28)30/h9-20,31H,7-8H2,1-6H3 |
Clave InChI |
NTZXWBHCXSYSNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)